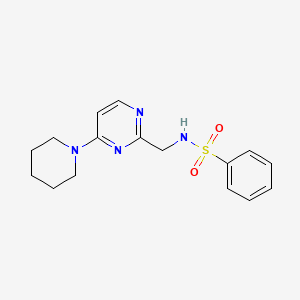

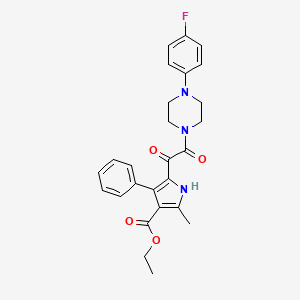

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide” is an organic compound that belongs to the class of benzenesulfonamides . It has a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with various functional groups. The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex. For example, the product obtained was pale yellow color from N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) (0.1 g, 0.257 mmol), 4-nitrobenzene sulfonyl chloride (9a) (0.055 g, 0.257 mmol) and triethylamine (0.078 g, 0.772 mmol) .Scientific Research Applications

Antimicrobial Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide derivatives exhibit significant antimicrobial activity. A study synthesized a series of these derivatives and found that compounds like 3c, 3n, and 3o showed notable activity against various microbial strains, highlighting their potential in antimicrobial research (Desai, Makwana, & Senta, 2016).

HIV-1 Infection Prevention

This compound has been identified as a potential targeting preparation in preventing human HIV-1 infection. Small molecular antagonists based on the methylbenzenesulfonamide structure, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, are being explored for their efficacy against HIV-1 (Cheng De-ju, 2015).

Corrosion Inhibition

Studies on the corrosion inhibition properties of piperidine derivatives, including those related to this compound, have been conducted. Research utilizing quantum chemical calculations and molecular dynamics simulations revealed these compounds' effectiveness in inhibiting iron corrosion, providing valuable insights for materials science and engineering applications (Kaya et al., 2016).

A2B Adenosine Receptor Antagonism

A study identified derivatives of this compound as potent A2B adenosine receptor antagonists. This finding is significant in the context of conditions like inflammation and cancer, where A2B receptor antagonism could be therapeutically beneficial (Esteve et al., 2006).

Phospholipase A2 Inhibition

Research into the inhibition of membrane-bound phospholipase A2 identified certain N-(phenylalkyl)piperidine derivatives, including those related to the compound , as effective inhibitors. This has implications for conditions like myocardial infarction and inflammatory diseases (Oinuma et al., 1991).

Anticancer Activity

This compound derivatives have been explored for their anticancer potential. Various derivatives have shown promising activities against specific cancer cell lines, particularly through mechanisms like anti-angiogenic effects and DNA cleavage, contributing to the development of novel anticancer agents (Kambappa et al., 2017).

properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,14-7-3-1-4-8-14)18-13-15-17-10-9-16(19-15)20-11-5-2-6-12-20/h1,3-4,7-10,18H,2,5-6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTUMYRWDGKLTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2798329.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)

![Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B2798335.png)

![N-[4-(diethylamino)phenyl]-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2798336.png)

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![Methyl 4-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)benzoate](/img/structure/B2798349.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)